2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide
CAS No.: 896341-24-5
Cat. No.: VC7561188
Molecular Formula: C17H13F3N4O3S
Molecular Weight: 410.37
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 896341-24-5 |
|---|---|
| Molecular Formula | C17H13F3N4O3S |
| Molecular Weight | 410.37 |
| IUPAC Name | 2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide |
| Standard InChI | InChI=1S/C17H13F3N4O3S/c1-10-3-2-8-24-14(10)22-15(23-16(24)26)28-9-13(25)21-11-4-6-12(7-5-11)27-17(18,19)20/h2-8H,9H2,1H3,(H,21,25) |
| Standard InChI Key | RHZROLPUPOUDLD-UHFFFAOYSA-N |
| SMILES | CC1=CC=CN2C1=NC(=NC2=O)SCC(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Introduction
The compound 2-({9-methyl-4-oxo-4H-pyrido[1,2-a] triazin-2-yl}sulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide is a complex organic molecule that integrates a pyrido[1,2-a] triazin core with a sulfanyl group and an acetamide moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and unique structural properties. The presence of the pyrido[1,2-a] triazin structure is particularly noteworthy as it can influence the compound's reactivity and interactions with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common steps include:
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Formation of the Pyrido-Triazine Core: This involves the synthesis of the pyrido[1,2-a] triazin moiety, which can be achieved through various chemical transformations.
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Introduction of the Sulfanyl Group: This step involves attaching a sulfanyl group to the pyrido-triazine core.
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Acetamide Formation: The final step involves linking the sulfanyl-modified pyrido-triazine to an acetamide moiety, specifically with a 4-(trifluoromethoxy)phenyl group.
Reagents commonly used in these reactions include various solvents (e.g., ethanol or dimethylformamide) and catalysts to optimize yields. Reaction conditions often require controlled temperatures and specific atmospheric conditions (e.g., inert gas environments) to minimize side reactions.
Biological Activities and Potential Applications
Compounds with similar structures have shown potential in various biological activities, including antimicrobial and anticancer properties. The pyrido-triazine moiety is known to interact with nucleic acids and proteins, potentially inhibiting their function or altering cellular processes. The presence of a trifluoromethoxy group may enhance pharmacological properties due to its ability to modulate lipophilicity and metabolic stability.
Data Table: Comparison of Related Compounds
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